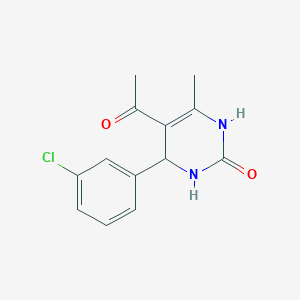![molecular formula C18H15BrClNO B5138542 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5138542.png)
3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one, also known as BRAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
科学的研究の応用
3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been studied for its potential applications in various fields of research, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. In materials science, 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been used as a building block for the synthesis of novel materials with potential applications in electronic devices. In nanotechnology, 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been explored as a potential candidate for the development of drug delivery systems.
作用機序
The mechanism of action of 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell proliferation. Specifically, 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects
3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the modulation of certain signaling pathways involved in cancer development. Additionally, 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one for lab experiments is its ease of synthesis, which allows for large-scale production of the compound. Additionally, 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one exhibits high stability and can be stored for extended periods of time without significant degradation. However, one limitation of 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research involving 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one. One area of interest is the development of novel materials based on 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one for use in electronic devices. Additionally, further exploration of the anticancer activity of 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one and its mechanism of action could lead to the development of more effective cancer therapies. Finally, the potential applications of 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one in nanotechnology and drug delivery systems warrant further investigation.
合成法
The synthesis of 3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one involves a multi-step process that begins with the reaction between 4-bromo-3-chloroaniline and cyclohexanone in the presence of a base. The resulting product is then subjected to further reactions, including a Friedel-Crafts acylation and a Suzuki coupling, to yield the final product.
特性
IUPAC Name |
3-(4-bromo-3-chloroanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClNO/c19-17-7-6-14(11-18(17)20)21-15-8-13(9-16(22)10-15)12-4-2-1-3-5-12/h1-7,10-11,13,21H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAULTUWHKOKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC(=C(C=C2)Br)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5138465.png)
![5,6-diphenyl-2-propyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5138472.png)
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5138480.png)
![2-bromo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5138483.png)
![11-(allyloxy)-3,4,5,6,15,15-hexachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5138488.png)
![17-(4-iodophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5138489.png)
![dimethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5138490.png)

![N-(5-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide](/img/structure/B5138507.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(3,5-dimethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5138515.png)

![methyl 2-(5-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5138554.png)
![5-cyano-4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}nicotinamide](/img/structure/B5138559.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5138560.png)